N,N-dimethyl-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide
描述
N,N-dimethyl-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine core linked to a pyridine-substituted 1,2,4-oxadiazole ring. The trifluoromethyl group on the oxadiazole and the dimethyl carboxamide moiety on the piperazine are critical for its physicochemical and biological properties. This compound’s design leverages the electron-withdrawing trifluoromethyl group to enhance metabolic stability and the piperazine-carboxamide framework for improved solubility and target interaction .
属性
IUPAC Name |
N,N-dimethyl-4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O2/c1-22(2)14(25)24-7-5-23(6-8-24)11-4-3-10(9-19-11)12-20-13(26-21-12)15(16,17)18/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHUZBPPGRVNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N,N-Dimethyl-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a trifluoromethyl group, a pyridine ring, and a piperazine moiety. The presence of the 1,2,4-oxadiazole ring contributes to its biological activity, as oxadiazoles are known for their diverse pharmacological properties.
Antiviral Activity
Research indicates that compounds containing oxadiazole rings exhibit antiviral properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit viral replication. The compound may share these properties due to its structural similarities with known antiviral agents.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 15.6 | 248 |
| Compound B | 21.0 | 205 |
| N,N-Dimethyl-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide | TBD | TBD |
Note: IC50 values represent the concentration required to inhibit viral replication by 50%.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that similar piperazine derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.
TRPV1 Receptor Modulation
Another area of interest is the interaction of this compound with the TRPV1 receptor. Research has identified various piperazine derivatives as ligands for TRPV1, which is involved in pain and inflammatory responses. The specific activity of N,N-dimethyl derivatives on TRPV1 could provide insights into their analgesic properties.
Case Studies
A notable study investigated a series of piperazine derivatives against viral infections. The findings suggested that modifications in the oxadiazole and piperazine moieties significantly influenced antiviral efficacy. The study highlighted the importance of structural optimization in enhancing biological activity.
The biological activity of N,N-dimethyl-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide may involve several mechanisms:
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit enzymes critical for viral replication.
- Receptor Modulation : Interaction with TRPV1 may modulate pain pathways.
- Induction of Apoptosis : Potential to activate apoptotic pathways in cancer cells.
相似化合物的比较
Structural Analogs and Substituent Variations
Below is a comparative analysis of key structural analogs, focusing on substituent differences and inferred properties:
Functional Group Impact Analysis
- Trifluoromethyl vs. Other Oxadiazole Substituents :
The trifluoromethyl group on the oxadiazole ring (target compound) enhances metabolic stability and electron-deficient character compared to isopropyl () or unsubstituted analogs. This likely improves resistance to enzymatic degradation . - Piperazine vs.
常见问题
Basic: What are the key synthetic challenges in preparing N,N-dimethyl-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide, and how can they be addressed methodologically?
Answer:
The synthesis involves multi-step organic reactions, including:
- Oxadiazole ring formation : Requires cyclization of precursor amidoximes under dehydrating conditions (e.g., POCl₃ or HBTU) .
- Piperazine coupling : Use of carbodiimide coupling agents (e.g., HBTU or EDCI) to attach the dimethylcarboxamide group to the pyridine-piperazine backbone. Solubility issues in THF or DMF may arise, necessitating iterative solvent optimization .
- Purification : Silica gel column chromatography is critical for isolating intermediates, with mobile phases adjusted based on polarity (e.g., hexane/ethyl acetate gradients) .
Key Tip : Monitor reaction progress via TLC and intermediate characterization using LC-MS to avoid side products.
Advanced: How can researchers resolve contradictions in reported bioactivity data between this compound and structurally similar analogs (e.g., pyridinyl vs. pyrazinyl substitutions)?
Answer:
Discrepancies often arise from:
- Substituent electronic effects : The trifluoromethyl-oxadiazole group enhances electron-withdrawing properties, altering receptor binding compared to pyrazine analogs. Perform comparative DFT calculations to map electrostatic potential surfaces .
- Assay variability : Standardize biological assays (e.g., receptor-binding IC₅₀) using control compounds like N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide ().
- Structural validation : Confirm batch consistency via ¹⁹F NMR to rule out degradation of the CF₃ group during storage .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
- ¹H/¹³C NMR : Assign peaks for the piperazine (δ 2.4–3.1 ppm) and pyridine (δ 8.1–8.7 ppm) moieties. The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to achieve ≥95% purity. Retention time shifts indicate impurities from incomplete coupling .
Advanced: How can the solubility and stability of this compound be optimized for in vitro pharmacological studies?
Answer:
- Solubility screening : Test in DMSO (primary stock) and dilute into aqueous buffers (e.g., PBS with 0.1% Tween-80). If precipitation occurs, employ cyclodextrin-based encapsulation .
- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring. Hydrolysis of the oxadiazole ring under acidic conditions is a key degradation pathway; adjust buffer pH to 7.4 for assays .
Basic: What computational tools are recommended for predicting the binding affinity of this compound to CNS targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with serotonin/dopamine receptor crystal structures (PDB: 5I6X, 6CM4). The piperazine-carboxamide moiety likely interacts with Asp³.³² in GPCRs .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding mode stability. Focus on the oxadiazole-pyridine hinge region for entropy-driven interactions .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for kinase targets?
Answer:
- Analog synthesis : Replace the trifluoromethyl group with -Cl or -CF₂H and compare inhibitory activity against kinase panels (e.g., Eurofins KinomeScan) .
- Pharmacophore mapping : Use MOE or Phase to identify critical hydrogen-bond acceptors (oxadiazole N) and hydrophobic features (CF₃ group).
- Selectivity ratios : Calculate log(IC₅₀ Target/IC₅₀ Off-target) for kinases like JAK2 vs. PI3Kγ to prioritize modifications .
Basic: What in vitro assays are suitable for preliminary toxicity profiling of this compound?
Answer:
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48-h exposure, IC₅₀ >10 µM desirable).
- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ <1 µM flags liability) .
- Microsomal stability : Incubate with rat/human liver microsomes (RLM/HLM) and measure parent compound depletion via LC-MS/MS .
Advanced: How can researchers validate the metabolic pathways of this compound to guide lead optimization?
Answer:
- Metabolite ID : Use UPLC-QTOF-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. The piperazine ring is prone to N-demethylation .
- CYP inhibition assays : Test against CYP3A4/2D6 isozymes. If CYP3A4 inhibition occurs, reduce lipophilicity by introducing polar groups (e.g., -OH) on the pyridine ring .
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